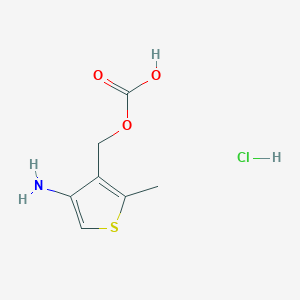![molecular formula C9H9BrN2 B15067605 1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
1-Bromo-3-ethylimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-ethylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a bromine atom and an ethyl group on the imidazo[1,5-a]pyridine scaffold imparts distinct chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-Bromo-3-ethylimidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization, can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of microwave-assisted synthesis and other advanced techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Bromo-3-ethylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The imidazo[1,5-a]pyridine scaffold can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-ethylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.
Materials Science: The compound’s unique optical and electronic properties make it suitable for use in optoelectronic devices and sensors.
Biological Research: It is used in the development of probes and imaging agents for biological studies.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of the bromine atom and the ethyl group can influence the compound’s binding affinity and selectivity towards these targets. Molecular docking studies and in vitro assays are often used to elucidate the pathways involved in its mechanism of action .
Comparison with Similar Compounds
1-Bromo-3-ethylimidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
1-Methylimidazo[1,5-a]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromoimidazo[1,5-a]pyridine: Similar structure but without the ethyl group, affecting its chemical properties and uses.
1-Ethylimidazo[1,5-a]pyridine:
The presence of both the bromine atom and the ethyl group in this compound makes it unique, offering distinct advantages in specific synthetic and research applications.
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
1-bromo-3-ethylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3 |
InChI Key |
UHQAYBFBRAOMQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2N1C=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)









![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)


